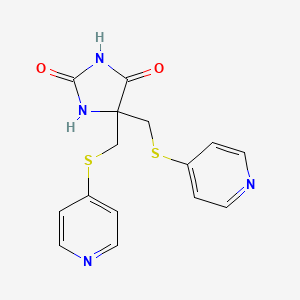

5,5-Bis((4-pyridylthio)methyl)-2,4-imidazolidinedione

Description

Properties

CAS No. |

142979-94-0 |

|---|---|

Molecular Formula |

C15H14N4O2S2 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

5,5-bis(pyridin-4-ylsulfanylmethyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C15H14N4O2S2/c20-13-15(19-14(21)18-13,9-22-11-1-5-16-6-2-11)10-23-12-3-7-17-8-4-12/h1-8H,9-10H2,(H2,18,19,20,21) |

InChI Key |

GUMLFELGTUQTMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1SCC2(C(=O)NC(=O)N2)CSC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Outline

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2,4-Imidazolidinedione + base (e.g., NaH or K2CO3) in DMF | Deprotonation of 2,4-imidazolidinedione to form nucleophilic species | High conversion to reactive intermediate |

| 2 | Addition of 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine | Nucleophilic substitution to attach (4-pyridylthio)methyl groups | Reaction under reflux for 4-6 hours |

| 3 | Work-up with water and extraction | Isolation of crude product | Crude product obtained |

| 4 | Purification by recrystallization from ethanol | Purification to obtain crystalline 5,5-Bis((4-pyridylthio)methyl)-2,4-imidazolidinedione | Yields typically 50-70% depending on conditions |

Reaction Mechanism Insights

- The nucleophilic nitrogen or sulfur atoms in the imidazolidinedione ring attack the electrophilic carbon in the halomethylpyridine derivative.

- The use of polar aprotic solvents stabilizes the transition state and enhances nucleophilicity.

- Reaction temperature and time are optimized to minimize side reactions such as over-alkylation or decomposition.

Experimental Data and Research Findings

Reaction Conditions and Yields

| Parameter | Variation | Effect on Yield | Comments |

|---|---|---|---|

| Solvent | DMF vs DMSO | DMSO often gives higher yields due to better solvation of nucleophiles | Choice depends on availability and scale |

| Temperature | 80°C to reflux (~120°C) | Higher temperature increases rate but may cause decomposition | Optimal around 100-110°C |

| Reaction time | 3 to 8 hours | Longer times improve conversion but risk side reactions | 5 hours typical |

| Base used | NaH, K2CO3, or NaOH | Stronger bases improve deprotonation but may cause side reactions | K2CO3 preferred for mild conditions |

Purity and Characterization

- Purity assessed by melting point and chromatographic methods.

- Structural confirmation by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.

- The compound exhibits characteristic signals corresponding to the imidazolidinedione ring and pyridylthio substituents.

Comparative Analysis with Related Imidazolidinedione Derivatives

Research on related compounds such as 5,5-diphenyl imidazolidine-2,4-dione shows that substitution at the 5-position can be achieved via similar nucleophilic substitution and acylation reactions. These studies provide valuable insights into reaction optimization and stability of the final products.

| Compound | Substituent | Key Reaction Type | Yield Range | Stability Notes |

|---|---|---|---|---|

| 5,5-Bis((4-pyridylthio)methyl)-2,4-imidazolidinedione | (4-pyridylthio)methyl | Nucleophilic substitution | 50-70% | Stable under standard conditions |

| 5,5-Diphenyl imidazolidine-2,4-dione | Phenyl groups | Acylation, halogenation | 56-92% | Some derivatives hydrolyze easily |

| 5,5-Dimethyl imidazolidinedione | Methyl groups | Alkylation | High | Generally stable |

Summary of Preparation Method

The preparation of 5,5-Bis((4-pyridylthio)methyl)-2,4-imidazolidinedione is a multi-step synthetic process involving:

- Deprotonation of 2,4-imidazolidinedione to generate a nucleophile.

- Nucleophilic substitution with halomethylpyridine derivatives in polar aprotic solvents.

- Controlled reaction conditions (temperature, time, base) to optimize yield and purity.

- Purification by recrystallization to obtain the final product suitable for research applications.

This method is supported by experimental data indicating reproducible yields and product stability, making it a reliable approach for synthesizing this compound for further biological and material science studies.

Chemical Reactions Analysis

Types of Reactions

5,5-di-(4-pyridylthio)methyl hydantoin undergoes various chemical reactions, including:

Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones.

Reduction: The pyridine rings can be reduced to piperidine rings under appropriate conditions.

Substitution: The hydantoin core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alkoxides.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Piperidine derivatives.

Substitution: Substituted hydantoins with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a hydantoin core with two pyridine rings linked via thioether groups. This structural configuration contributes to its biological activity and potential as a building block in synthetic chemistry. The molecular formula is CHNSO, and its molecular weight is approximately 304.39 g/mol.

Chemistry

- Building Block for Synthesis : 5,5-Bis((4-pyridylthio)methyl)-2,4-imidazolidinedione serves as a versatile precursor in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, enabling the creation of derivatives with enhanced properties.

Biology

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Research has shown its effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Bacillus cereus, indicating potential applications in developing new antibacterial agents .

- Anticancer Properties : The compound has been investigated for its anticancer activity. In vitro studies have demonstrated its ability to inhibit tumor cell growth, making it a candidate for further exploration in cancer therapeutics .

Medicine

- Drug Development : The compound's potential use in drug development is significant due to its anticonvulsant and antiarrhythmic properties. Research indicates that it may interact with specific molecular targets involved in these conditions, providing a foundation for new therapeutic agents .

- Mechanism of Action : The mechanism involves enzyme inhibition through binding to active sites, potentially modulating various cellular pathways. This interaction profile suggests that the compound could be utilized in treating neurological disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of imidazolidinediones, including 5,5-Bis((4-pyridylthio)methyl)-2,4-imidazolidinedione. Results indicated significant inhibition against E. coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In a recent investigation, derivatives of this compound were tested against a panel of human cancer cell lines as part of the National Cancer Institute's screening program. The results showed promising activity against several cancer types, particularly those resistant to conventional therapies .

Data Tables

Mechanism of Action

The mechanism of action of 5,5-di-(4-pyridylthio)methyl hydantoin involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Groups

Phenytoin (5,5-Diphenyl-2,4-imidazolidinedione) :

- Substituents: Two phenyl groups at the 5,5-positions.

- Key Properties: High lipophilicity, anticonvulsant activity via sodium channel modulation .

- Comparison: The replacement of phenyl with 4-pyridylthio-methyl groups introduces sulfur atoms and nitrogen-containing pyridine rings, likely improving aqueous solubility and altering receptor interactions .

- 5,5-Bis(benzoylsulfanylmethyl)-2,4-imidazolidinedione (CAS 142979-93-9): Substituents: Benzoylthio-methyl groups. Comparison: The 4-pyridylthio groups in the target compound may confer stronger hydrogen-bonding capacity compared to benzoylthio substituents .

- 5,5'-(Propane-1,3-diyl)bisimidazolidine-2,4-dione: Substituents: A propane spacer linking two imidazolidinedione cores. Key Properties: Extended structure with flexibility; molecular weight 240.22 g/mol .

Pharmacological Activity

Anti-HIV Activity :

- Anticonvulsant Activity: Phenytoin and its prodrug fosphenytoin (a phosphoryloxymethyl derivative) are clinically used for epilepsy .

- HDAC6 Inhibition: 2,5-Imidazolidinedione derivatives act as HDAC6 inhibitors . While the target compound has a 2,4-dione structure, its pyridylthio groups may enable novel epigenetic modulation.

Physical and Chemical Properties

*Estimated based on similar compounds . †From .

Q & A

Q. What are the established synthetic routes for 5,5-Bis((4-pyridylthio)methyl)-2,4-imidazolidinedione, and how can its purity be ensured?

The compound is synthesized via alkylation of 5,5-bis(mercaptomethyl)-2,4-imidazolidinedione with halomethylheteroaromatic precursors (e.g., 4-pyridylthio derivatives). Key steps include refluxing in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/methanol gradient) and recrystallization. Purity is confirmed by HPLC (>95% peak area) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. How is the compound structurally characterized in academic research?

Structural confirmation employs spectroscopic methods:

- FT-IR : Peaks at ~3200 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O), and ~1600 cm⁻¹ (pyridyl C=C).

- ¹H/¹³C NMR : Pyridyl protons (δ 7.2–8.5 ppm), methylene bridges (δ 4.0–4.5 ppm), and carbonyl carbons (δ 170–175 ppm).

- Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are critical during handling and storage?

Q. What in vitro models are used for preliminary anti-HIV screening?

CEM or MT-2 cells are infected with HIV-1 (IIIB strain). Activity is assessed via:

- Viral replication inhibition : RT-PCR for viral RNA reduction.

- Cytopathic effect (CPE) : Microscopic evaluation of syncytia formation.

- IC₅₀ determination : Dose-response curves using MTT assay for cell viability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of anti-HIV activity?

SAR studies reveal:

- Pyridyl substitution : 4-Pyridylthio groups enhance solubility and target binding vs. phenyl analogs.

- Methylene bridge flexibility : Longer chains reduce steric hindrance but may lower metabolic stability.

- Hydantoin core : 2,4-imidazolidinedione derivatives show higher activity than oxazolidinediones. Computational docking (e.g., AutoDock Vina) identifies interactions with HIV-1 reverse transcriptase hydrophobic pockets .

Q. What mechanistic studies elucidate the compound’s antiviral mode of action?

- Enzyme inhibition assays : Direct inhibition of HIV-1 reverse transcriptase (RT) or protease via fluorogenic substrates.

- Time-of-addition experiments : Delayed addition post-infection suggests RT inhibition.

- Resistance profiling : Serial passage in HIV-1-infected cells to identify mutation hotspots (e.g., K103N in RT) .

Q. How are contradictions in bioactivity data resolved (e.g., inactive derivatives)?

- Experimental variables : Control for cell line variability (e.g., MT-2 vs. CEM sensitivity) and viral strain differences.

- Metabolic stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fraction) to rule out rapid inactivation.

- Crystallography : Co-crystallization with RT to verify binding pose discrepancies .

Q. What advanced synthetic strategies improve yield or scalability?

- Transition-metal-free cyclization : Use base-promoted conditions (e.g., KOtBu in DMSO) to avoid Pd/Cu catalysts.

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) and improve regioselectivity.

- Flow chemistry : Continuous processing for high-throughput scale-up .

Q. How can in vitro anti-HIV activity translate to in vivo models?

Q. What formulation challenges arise due to physicochemical properties?

Q. Can cross-disciplinary applications (e.g., antidiabetic/antioxidant) be explored?

- Aldose reductase inhibition : Screen against recombinant human ALR2 (IC₅₀ < 10 µM) for diabetic complications.

- Superoxide dismutase (SOD) mimicry : Electrochemical assays (e.g., cytochrome c reduction) to quantify ROS scavenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.